1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid
Description
1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid (CAS: 96314-29-3) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a phenyl substituent at the 2-position of the pyrrolidine ring. The Boc group is widely used in peptide and organic synthesis to protect amines during multi-step reactions, while the phenyl moiety contributes to steric and electronic modulation . This compound is primarily utilized as a key intermediate in pharmaceutical research, particularly in the synthesis of peptidomimetics and bioactive molecules targeting neurological or metabolic disorders. Its stereochemistry (2S,4S configuration in some derivatives) is critical for enantioselective applications .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-11-7-10-16(17,13(18)19)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGQQGAQSYWSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines.
Mode of Action
The compound, also known as the tert-butoxycarbonyl (BOC) group , interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This results in the addition of the BOC group to the amines, effectively protecting them during the synthesis process.
Biochemical Pathways
The compound plays a crucial role in the synthesis of amino acid ionic liquids (AAILs) . These AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents. The BOC group is selectively removed from the AAILs during the synthesis process.
Pharmacokinetics
The compound’s use in organic synthesis suggests that its bioavailability is primarily determined by the conditions of the synthesis process, such as the presence of a base and the use of di-tert-butyl dicarbonate.
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis. This allows for more complex reactions to take place without unwanted interactions with the amines. The compound’s action is reversible, allowing for the removal of the BOC group when no longer needed.
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and the presence of a base. The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol. The compound’s stability and efficacy may also be affected by temperature, as some reactions take place under room temperature conditions.
Biochemical Analysis
Biochemical Properties
The 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid is involved in a variety of biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in a complex manner. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This compound is also used in the synthesis of dipeptides.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol. This process involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The reactions involving this compound take place under room temperature conditions for 1–4 h with yields up to 90%
Biological Activity
1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid, commonly referred to as BOC-phenylpyrrolidine, is a compound of significant interest in organic synthesis and medicinal chemistry. Its molecular formula is with a molecular weight of approximately 291.34 g/mol. This compound serves primarily as a protecting group for amines in various synthetic pathways, which underlines its importance in the development of pharmaceuticals.
The primary mechanism of action for BOC-phenylpyrrolidine involves its interaction with amines, where it acts as a protecting group. The tert-butoxycarbonyl (BOC) group is introduced to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base, such as sodium hydroxide. This reaction facilitates the protection of amines during subsequent synthetic steps, enhancing yield and selectivity in complex organic syntheses.
This compound participates in various biochemical reactions. It can interact with enzymes and proteins, affecting their activity and stability. The BOC group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid, allowing for the regeneration of the amine functionality post-synthesis .
Pharmacokinetics
The pharmacokinetic profile of BOC-phenylpyrrolidine is largely influenced by the conditions under which it is synthesized and used. Its bioavailability is determined by factors such as solvent choice and reaction conditions. Studies have indicated that the compound can achieve high yields (up to 90%) under optimized conditions within a time frame of 1 to 4 hours at room temperature.
Antitumoral and Antibacterial Properties
Recent studies have highlighted the potential biological activities of compounds related to BOC-phenylpyrrolidine. For instance, derivatives have shown promising antitumoral and antibacterial properties, particularly against strains such as Pseudomonas aeruginosa and other Gram-negative bacteria. These activities are attributed to structural modifications that enhance metabolic stability and interaction with biological targets .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various α-acyloxy carboxamides, including those derived from BOC-phenylpyrrolidine, demonstrating moderate inhibition against Pseudomonas aeruginosa. The compounds exhibited inhibition zones comparable to established antibiotics, highlighting their potential as therapeutic agents .
- Metabolic Stability : Research into the metabolic stability of α-acyloxy carboxamides has shown that modifications at specific positions on the aromatic ring can significantly enhance resistance to hydrolysis by liver enzymes. This stability is crucial for developing drugs with prolonged action in biological systems .
Table 1: Summary of Biological Activities Related to BOC-Phenylpyrrolidine Derivatives
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that enhance biological activity.
Case Study: Synthesis of Proline Derivatives
A study demonstrated the utility of 1-(tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid in synthesizing proline derivatives, which are vital in developing drugs for treating conditions such as hypertension and depression. The reaction involved coupling with different amines to yield a range of proline analogs with improved pharmacological profiles .
Role in Asymmetric Synthesis
The compound is utilized in asymmetric synthesis due to its chiral centers, making it valuable for creating enantiomerically pure compounds. This is particularly important in the pharmaceutical industry where the efficacy and safety of drugs can be significantly affected by their stereochemistry.
Data Table: Asymmetric Synthesis Applications
| Application Area | Compound Derived | Reference Source |
|---|---|---|
| Antihypertensive Drugs | Proline Analog 1 | |
| Antidepressants | Proline Analog 2 | |
| Antiviral Agents | Modified Pyrrolidine |
Development of Peptide Therapeutics
The compound's ability to form stable linkages with amino acids allows it to be used in peptide synthesis. Peptides play crucial roles as therapeutics, including hormones and antibiotics.
Case Study: Peptide Synthesis
Research has shown that incorporating this compound into peptide chains enhances stability and bioavailability. A notable example includes its use in synthesizing cyclic peptides that exhibit higher potency against certain bacterial strains .
Applications in Material Science
Beyond medicinal chemistry, this compound has found applications in material science, particularly in the development of polymers and nanomaterials.
Data Table: Material Science Applications
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Comparisons
Ring Size and Conformation :
- The pyrrolidine (5-membered ring) in the parent compound imposes greater ring strain compared to the piperidine analog (6-membered), affecting binding affinity in receptor-ligand interactions .
- Piperidine derivatives (e.g., CAS 261777-31-5) exhibit improved solubility in polar solvents due to reduced steric hindrance .
Substituent Effects :
- Phenethyl vs. Phenyl : The phenethyl group (CAS 1217805-48-5) increases lipophilicity (logP ~3.2 vs. ~2.8 for phenyl), enhancing blood-brain barrier penetration .
- Triazole Modification : The triazole-containing analog (CAS 1258652-60-6) introduces hydrogen-bonding capacity, improving target engagement in kinase inhibitors .
Electronic Modulation :
- Fluorinated derivatives (e.g., CAS 1499790-44-1) exhibit altered electronic profiles, with fluorine atoms influencing pKa and metabolic stability .
Q & A
Q. What are the standard synthetic routes for preparing 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid?
The compound is typically synthesized via Boc protection of a pyrrolidine precursor. Key steps include:
- Boc Introduction : Reaction of pyrrolidine derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
- Functionalization : Subsequent phenyl group introduction via alkylation or coupling reactions, often requiring anhydrous conditions and catalysts like palladium for cross-coupling .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates using aqueous bases (e.g., NaOH) or acidic conditions (e.g., HCl) .
Purification is achieved via recrystallization or column chromatography to isolate high-purity products .
Q. How is enantiomeric purity ensured during synthesis?
Enantiomeric control is critical for bioactivity studies. Methods include:
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Serves as a building block for protease inhibitors or GPCR-targeted drug candidates .
- Enzyme Studies : Used in protein-ligand interaction assays to probe binding affinities (e.g., fluorogenic substrate analogs) .
- Peptide Mimetics : Incorporation into peptidomimetic scaffolds to enhance metabolic stability .
Q. What analytical techniques confirm structure and purity?
Q. What safety precautions are recommended for handling?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- Storage : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How can low yields in coupling reactions be addressed?
Common pitfalls and solutions:
- Base Selection : Replace triethylamine with stronger bases (e.g., DBU) to enhance deprotonation .
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
Q. What strategies resolve contradictory pharmacological data?
Discrepancies in efficacy/safety profiles may arise from:
Q. How is fluorinated derivative stability evaluated?
Fluorine substitution (e.g., 3-trifluoromethyl analogs) impacts stability:
Q. What methods optimize Boc-deprotection without side reactions?
- Acidic Conditions : Use TFA in DCM (1:1 v/v) for 1–2 hrs at 0°C to minimize racemization .
- Alternative Deprotection : Employ HCl in dioxane for acid-sensitive substrates .
- Monitoring : Track deprotection progress via TLC (Rf shift) or in situ IR spectroscopy .
Q. How are crystallographic data used in structural validation?
- Single-Crystal X-ray Diffraction : Resolve absolute configuration (e.g., (2S,5R) stereochemistry) .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
